molecular formula C9H5NO4 B1303470 2,3-Dioxoindoline-7-carboxylic acid CAS No. 25128-35-2

2,3-Dioxoindoline-7-carboxylic acid

Cat. No. B1303470
CAS RN: 25128-35-2
M. Wt: 191.14 g/mol
InChI Key: ROODQCZSWXEDJL-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-7-carboxylic acid is a chemical compound with the molecular formula C9H5NO4 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 2,3-Dioxoindoline-7-carboxylic acid involves several steps. One method involves the Schmidt reaction from 2,3-dioxoindoline-7-carboxylic acid, also known as isatin-7-carboxylic acid, which can be obtained from anthranilic acid . The reaction occurs efficiently at room temperatures in sulfuric acid and sodium azide .


Molecular Structure Analysis

The molecular structure of 2,3-Dioxoindoline-7-carboxylic acid is represented by the SMILES string OC(=O)c1cccc2C(=O)C(=O)Nc12 . The InChI key for this compound is ROODQCZSWXEDJL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dioxoindoline-7-carboxylic acid are complex and varied. For instance, it has been observed that the compound can be prepared directly using the Schmidt reaction from 2,3-dioxoindoline-7-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dioxoindoline-7-carboxylic acid include a melting point of 268 °C and a density of 1.591±0.06 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

2,3-Dioxoindoline-7-carboxylic acid: is a valuable building block in organic synthesis . Its structure allows for the formation of various heterocyclic compounds which are crucial in the development of new pharmaceuticals. The ketone and carboxylic acid functional groups present in the compound provide reactive sites for nucleophilic addition or condensation reactions, enabling the synthesis of complex molecules.

Nanotechnology

In the field of nanotechnology, 2,3-Dioxoindoline-7-carboxylic acid can be used to modify the surface properties of nanoparticles . The carboxylic acid group can bind to metal surfaces, providing a way to functionalize nanoparticles for targeted drug delivery or diagnostic purposes.

Polymer Chemistry

This compound finds its application in polymer chemistry as a monomer for the synthesis of novel polymers . Its incorporation into polymer chains can enhance the material’s thermal stability and mechanical properties, making it suitable for high-performance applications.

Pharmaceutical Drug Development

2,3-Dioxoindoline-7-carboxylic acid: is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs . Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Solvent Applications

While not a solvent itself, the derivatives of 2,3-Dioxoindoline-7-carboxylic acid may influence the solubility properties of other compounds in solution . This can be particularly useful in the formulation of drug compounds, where solubility plays a critical role in bioavailability.

Food Additives and Flavoring

Carboxylic acids, in general, are known for their use in food additives and flavorings . While there is no direct evidence of 2,3-Dioxoindoline-7-carboxylic acid being used as a flavoring agent, its derivatives could potentially be synthesized for such applications, given their structural versatility.

Antimicrobial Applications

Research into carboxylic acid derivatives has shown that they can exhibit antimicrobial properties . As such, 2,3-Dioxoindoline-7-carboxylic acid could serve as a precursor in the development of new antimicrobial agents to combat resistant strains of bacteria.

Analytical Chemistry

The compound’s ability to form stable complexes with metals can be exploited in analytical chemistry for the detection of metal ions . This can be particularly useful in environmental monitoring and the testing of pharmaceutical products for metal contaminants.

Safety and Hazards

2,3-Dioxoindoline-7-carboxylic acid is known to cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and respiratory tract . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Relevant Papers Several papers have been published on 2,3-Dioxoindoline-7-carboxylic acid, including studies on its synthesis, properties, and applications . These papers provide valuable insights into the compound and its potential uses in various fields.

properties

IUPAC Name

2,3-dioxo-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROODQCZSWXEDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381427
Record name 2,3-dioxoindoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dioxoindoline-7-carboxylic acid

CAS RN

25128-35-2
Record name 2,3-dioxoindoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dioxoindoline-7-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NA6BPS7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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